N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide
Description
Chemical Structure: The compound (C₉H₁₁N₂O₇S₂) features a central nitrogen atom bonded to two methylsulfonyl (CH₃SO₂) groups and a 4-methoxy-2-nitrophenyl ring. The nitro group on the phenyl ring is slightly twisted (dihedral angle: 14.69°) relative to the aromatic plane, while the sulfonamide S–N bonds adopt torsion angles of 82.83° and -92.42° .
Synthesis: Prepared via reaction of methanesulfonyl chloride with 4-methoxy-2-nitroaniline in dichloromethane, catalyzed by triethylamine and DMAP. The product is isolated in 55% yield after flash chromatography .
Properties
IUPAC Name |
N-methylsulfonyl-N-(4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKTWFXITGZKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide, often referred to as 4NPMSA, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 216.21 g/mol. The compound features a sulfonamide group, which is significant for its biological interactions. The presence of a nitro group at the para position of the phenyl ring enhances its biological potency by influencing its electronic properties and steric configuration.
Table 1: Structural Features of 4NPMSA
| Feature | Description |
|---|---|
| Molecular Formula | C₇H₈N₂O₄S |
| Molecular Weight | 216.21 g/mol |
| Key Functional Groups | Sulfonamide, Nitro |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
Biological Activities
The biological activities of sulfonamides, including 4NPMSA, are extensive and include:
- Antibacterial Activity : Sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial folate synthesis. Research indicates that compounds like 4NPMSA can exhibit significant antibacterial effects against various strains of bacteria .
- Anti-inflammatory Effects : The sulfonamide moiety has been associated with anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Anticancer Potential : Studies have suggested that derivatives of sulfonamides can inhibit tumor growth and may act as chemotherapeutic agents. For instance, 4NPMSA has been investigated for its potential to suppress cancer stem cell growth in non-small-cell lung carcinoma (NSCLC) models .
The mechanism underlying the biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The amide hydrogen atom in the compound can form hydrogen bonds with receptor sites, facilitating interactions that lead to biological responses .
- Structural Configuration : The spatial arrangement of substituents around the nitrogen and sulfur atoms influences the compound's binding affinity to target proteins, enhancing its efficacy as an inhibitor in various biochemical pathways .
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial properties of various sulfonamides, including 4NPMSA, the compound demonstrated notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating its potential as a novel antibacterial agent .
Case Study 2: Anticancer Activity
Research published on the anticancer effects of sulfonamide derivatives highlighted that 4NPMSA exhibited cytotoxicity against several cancer cell lines. The study revealed that treatment with the compound led to reduced cell viability and induced apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Properties
N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide exhibits significant anti-inflammatory effects. Similar compounds, such as nimesulide, have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), leading to reduced inflammation without the gastrointestinal side effects typical of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
1.2 Antibacterial Activity
Research indicates that sulfonamides possess broad antibacterial properties. The compound's structure allows it to interfere with bacterial folate synthesis, making it a candidate for developing new antibacterial agents .
1.3 Anticancer Potential
The compound's mechanism of action includes the inhibition of specific protein kinases involved in tumor growth and proliferation. Studies have shown that sulfonamide derivatives can effectively inhibit cancer cell lines, suggesting potential therapeutic applications in oncology .
Biochemical Mechanisms
The compound's efficacy is attributed to its ability to interact with various biological targets:
- Cyclooxygenase Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
- Carbonic Anhydrase Inhibition : This activity may contribute to its antitumor effects by altering pH levels in the tumor microenvironment .
- Nitro Group Influence : The presence of the nitro group enhances the compound's ability to disrupt cellular processes, making it a valuable lead in drug discovery .
Case Studies
Chemical Properties and Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound. The following table summarizes key structural features and their implications for activity:
| Structural Feature | Implication for Activity |
|---|---|
| Nitro Group | Enhances biological activity through increased electron affinity |
| Sulfonamide Moiety | Essential for antibacterial and anti-inflammatory effects |
| Methylsulfonyl Group | Modulates solubility and bioavailability |
Comparison with Similar Compounds
Physicochemical Properties :
- Stabilized by intramolecular C–H···O hydrogen bonds forming S(6) ring motifs.
- Crystal packing involves intermolecular C–H···O interactions, creating a 2D network .
Biological Relevance: Sulfonamides are known for antibacterial, anti-inflammatory, and carbonic anhydrase inhibitory activities. This compound is part of structure-activity relationship (SAR) studies to optimize bioactivity .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The table below compares key structural and functional attributes:
Key Differences and Trends
Halogenation: Bromine (in N-(3-bromophenyl)) increases molecular weight and may improve halogen bonding in biological targets . Fluorine (in N-(4-fluoro-3-nitrophenyl)) enhances lipophilicity and metabolic stability .
Hydrogen Bonding and Solubility :
- The target compound’s intramolecular H-bonds reduce conformational flexibility but stabilize the crystal lattice .
- Hydroxy-substituted derivatives (e.g., N-(2-hydroxy-5-nitrophenyl)) show improved aqueous solubility due to polar -OH groups .
Synthetic Accessibility: The target compound requires two sulfonylation steps, leading to moderate yields (55%) . Mono-sulfonamide analogues (e.g., N-methyl derivatives) are simpler to synthesize but lack dual sulfonyl groups, which may reduce bioactivity .
Biological Potential: Nimesulide precursors (e.g., N-(2-hydroxy-5-nitrophenyl)) highlight the role of sulfonamides in anti-inflammatory drug development . Methyl substitution on nitrogen (e.g., N-Methyl-N-(4-nitrophenyl)) may alter pharmacokinetics by reducing renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
